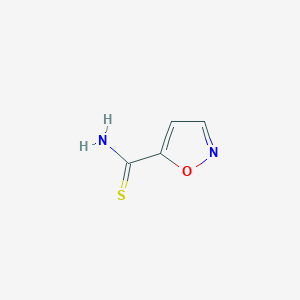

1,2-Oxazole-5-carbothioamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 1,2-Oxazole-5-carbothioamide often involves the Dimroth rearrangement, as demonstrated in the synthesis of 5-arylamino-1,2,3-triazole-4-carbothioamides. This process is optimized by altering solvent, temperature, and base type, leading to the formation of new compounds under specific conditions. For instance, 1-aryl-1,2,3-triazoles with a nitro group in the para position undergo rearrangement upon heating in n-butanol without a base, while those with halogen, hydrogen, methyl, or methoxy groups in the aryl moiety require a base for the rearrangement to occur (Ilkin et al., 2020).

Applications De Recherche Scientifique

Results

2. Pharmacology

Results

3. Agricultural Chemistry

Results

4. Biochemistry

Results

5. Material Science

Results

6. Analytical Chemistry

Results

This analysis is based on the general properties and applications of oxazole derivatives. For more specific details on “1,2-Oxazole-5-carbothioamide”, further research and access to specialized databases would be required .

7. Organic Synthesis

Results

8. Kinase Inhibition

Results

9. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Results

10. Immunosuppressive Agents

Results

11. Antiviral Agents

Results

12. Protein Tyrosine Phosphatase-1B (PTP-1B) Inhibition

Results

These applications highlight the broad utility of “1,2-Oxazole-5-carbothioamide” derivatives in scientific research, spanning from drug discovery to material science .

13. Antibacterial Agents

Methods of Application

Results: Certain oxazole derivatives have shown significant antibacterial activity, suggesting their potential use as new antibacterial drugs .

14. Antifungal Agents

Methods of Application

Results: Some derivatives have demonstrated promising antifungal activities, which could lead to the development of novel antifungal therapies .

15. Anti-Tubercular Agents

Methods of Application

Results: Research has identified oxazole derivatives with potent anti-tubercular properties, offering new avenues for tuberculosis treatment .

16. Anti-Parasitic Agents

Methods of Application

Results: Some oxazole derivatives have shown effectiveness in combating parasitic infections, which is crucial for addressing neglected tropical diseases .

17. Antioxidant Agents

Methods of Application

Results: Derivatives with strong antioxidant activities have been discovered, indicating their potential therapeutic use in oxidative stress-related conditions .

18. COX-2 Inhibitors

Methods of Application

Results: Research has led to the identification of oxazole derivatives that selectively inhibit COX-2, providing a basis for developing safer anti-inflammatory drugs .

Safety And Hazards

While specific safety data for 1,2-Oxazole-5-carbothioamide was not found, it’s important to handle all chemicals with care. Oxazole, a related compound, is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (respiratory system) according to the 2012 OSHA Hazard Communication Standard .

Orientations Futures

Oxazole derivatives have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . They have been synthesized and evaluated for their potential therapeutic usefulness . Future research may focus on developing eco-friendly synthetic strategies and exploring the diverse biological potential of oxazole derivatives .

Propriétés

IUPAC Name |

1,2-oxazole-5-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c5-4(8)3-1-2-6-7-3/h1-2H,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDRGDFENMZKCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384079 | |

| Record name | 1,2-oxazole-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Oxazole-5-carbothioamide | |

CAS RN |

175334-72-2 | |

| Record name | 5-Isoxazolecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175334-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-oxazole-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-oxazole-5-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Isopropylbenzo[d]thiazol-7-ol](/img/structure/B71443.png)

![3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol](/img/structure/B71455.png)

![1,4-Dioxaspiro[4.4]non-6-ene-6-carbaldehyde](/img/structure/B71469.png)

![Diethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2,5-dicarboxylate](/img/structure/B71475.png)